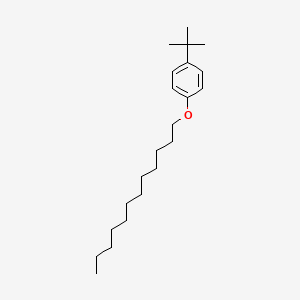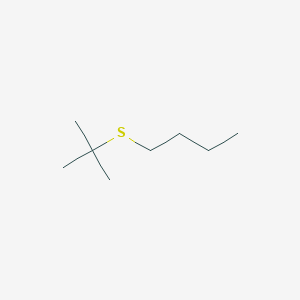
Benzene, 1-tert-butyl-4-dodecyl-oxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-TERT-BUTYLPHENYL DODECYL ETHER is an organic compound with the molecular formula C22H38O and a molecular weight of 318.548 g/mol . It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes a tert-butyl group attached to a phenyl ring, further connected to a dodecyl chain.
Vorbereitungsmethoden
The synthesis of 4-TERT-BUTYLPHENYL DODECYL ETHER typically involves the reaction of 4-tert-butylphenol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
4-tert-butylphenol+dodecyl bromideK2CO3,solvent4-TERT-BUTYLPHENYL DODECYL ETHER+KBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-TERT-BUTYLPHENYL DODECYL ETHER can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to break the ether bond, yielding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-TERT-BUTYLPHENYL DODECYL ETHER has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: In biological research, it is employed in the formulation of lipid bilayers and membranes, aiding in the study of membrane dynamics and protein-lipid interactions.
Medicine: The compound is investigated for its potential use in drug delivery systems, particularly in enhancing the bioavailability of hydrophobic drugs.
Wirkmechanismus
The mechanism of action of 4-TERT-BUTYLPHENYL DODECYL ETHER primarily involves its ability to interact with lipid membranes and proteins. The tert-butyl group and dodecyl chain provide hydrophobic interactions, while the ether linkage offers flexibility. These properties enable the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can interact with hydrophobic pockets in proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
4-TERT-BUTYLPHENYL DODECYL ETHER can be compared with other similar compounds, such as:
DODECYL PHENYL ETHER: Lacks the tert-butyl group, resulting in different hydrophobic interactions and solubility properties.
DODECYL 4-NITROPHENYL ETHER: Contains a nitro group, which introduces electron-withdrawing effects, altering its reactivity and interactions.
BUTYL 4-TERT-OCTYLPHENYL ETHER: Has a shorter alkyl chain and a different alkyl group on the phenyl ring, affecting its surfactant properties and applications.
These comparisons highlight the unique structural features and applications of 4-TERT-BUTYLPHENYL DODECYL ETHER.
Eigenschaften
CAS-Nummer |
6940-96-1 |
|---|---|
Molekularformel |
C22H38O |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-tert-butyl-4-dodecoxybenzene |
InChI |
InChI=1S/C22H38O/c1-5-6-7-8-9-10-11-12-13-14-19-23-21-17-15-20(16-18-21)22(2,3)4/h15-18H,5-14,19H2,1-4H3 |
InChI-Schlüssel |
AUYPJCDTURCDRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11965435.png)

![(3Z)-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965453.png)
![methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11965459.png)


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965481.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965484.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965491.png)
![5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11965493.png)
![4-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11965496.png)
